D-リボノ-1,4-ラクトン

概要

説明

科学的研究の応用

Organic Synthesis

D-Ribono-1,4-lactone serves as a crucial precursor in the synthesis of nucleoside analogs and other bioactive compounds. Its applications include:

- Synthesis of Nucleosides : D-Ribono-1,4-lactone is commonly used in the preparation of C-nucleosides, which are vital in antiviral drug development. The compound's ability to undergo various chemical transformations allows for the introduction of different substituents at specific positions on the ribose ring, facilitating the synthesis of diverse nucleoside derivatives .

- Chiral Building Block : Due to its unique stereochemical properties, D-Ribono-1,4-lactone is employed as a chiral pool for synthesizing natural products and pharmaceuticals. It enables chemists to create compounds with desired stereochemistry efficiently .

Table 1: Key Applications in Organic Synthesis

| Application | Description |

|---|---|

| Nucleoside Synthesis | Precursor for C-nucleosides used in antiviral drugs like Remdesivir. |

| Chiral Building Block | Source for synthesizing various natural products and pharmaceuticals. |

| Functionalization | Allows introduction of substituents at specific positions on ribose. |

Medicinal Chemistry

The relevance of D-Ribono-1,4-lactone extends into medicinal chemistry, particularly concerning its role in developing antiviral agents:

- Antiviral Activity : Research has highlighted the importance of nucleoside analogs derived from D-Ribono-1,4-lactone in treating viral infections. For instance, compounds synthesized from this lactone have shown potential against viruses such as SARS-CoV-2 .

- Mechanistic Studies : Studies investigating the use of protecting groups during the synthesis of nucleosides have revealed insights into optimizing synthetic routes for better yields and fewer side reactions . The benzylidene protecting group has been particularly noted for its effectiveness in stabilizing intermediates during synthesis.

Case Study: Remdesivir Development

Remdesivir, an antiviral medication used to treat COVID-19, is a C-nucleoside analog that demonstrates the significance of D-Ribono-1,4-lactone in drug development. The compound's structural features allow for modifications that enhance antiviral efficacy .

Biochemical Research

In biochemical research, D-Ribono-1,4-lactone serves as a metabolite and plays a role in various metabolic pathways:

- Metabolic Pathways : As a metabolite related to D-ribonic acid, it participates in carbohydrate metabolism and may influence cellular processes relevant to energy production and biosynthesis .

- Research Applications : Its role as a chiral building block allows researchers to explore new pathways and mechanisms within biochemical systems, contributing to advancements in understanding metabolic diseases.

作用機序

GR 79236Xは、アデノシンA1受容体に選択的に結合することによって効果を発揮します。この結合はサイクリックアデノシンモノホスフェート(cAMP)の放出を阻害し、細胞活性の低下につながります。 この化合物の鎮痛作用と抗炎症作用は、神経伝達物質の放出阻害と炎症経路の調節を介して仲介されます .

生化学分析

Biochemical Properties

D-Ribono-1,4-lactone is involved in several biochemical reactions, primarily as an intermediate in the metabolism of pentoses. It interacts with enzymes such as D-arabinono-1,4-lactone oxidase, which catalyzes the oxidation of D-arabinono-1,4-lactone to D-erythro-ascorbate and hydrogen peroxide . This interaction is crucial for the conversion of pentoses into other metabolites, highlighting the importance of D-Ribono-1,4-lactone in cellular metabolism.

Cellular Effects

D-Ribono-1,4-lactone influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the activity of β-galactosidase in Escherichia coli, acting as an inhibitor with a Ki value of 26 mM . This inhibition can impact the overall metabolic flux within the cell, altering the balance of metabolic pathways and affecting cellular function.

Molecular Mechanism

At the molecular level, D-Ribono-1,4-lactone exerts its effects through specific binding interactions with enzymes and other biomolecules. For instance, it interacts with D-arabinono-1,4-lactone oxidase, facilitating the oxidation process that leads to the production of D-erythro-ascorbate . This interaction involves the binding of D-Ribono-1,4-lactone to the active site of the enzyme, resulting in the transfer of electrons and the formation of reaction products.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of D-Ribono-1,4-lactone can change over time due to its stability and degradation properties. Studies have shown that D-Ribono-1,4-lactone can undergo hydrolysis in water, leading to a decrease in its optical rotation over time . This degradation can impact its long-term effects on cellular function, as the concentration of the active compound decreases.

Dosage Effects in Animal Models

The effects of D-Ribono-1,4-lactone vary with different dosages in animal models. Higher doses can lead to toxic or adverse effects, while lower doses may not produce significant biological responses . Understanding the dosage effects is crucial for determining the therapeutic potential and safety of D-Ribono-1,4-lactone in clinical applications.

Metabolic Pathways

D-Ribono-1,4-lactone is involved in metabolic pathways that convert pentoses into other metabolites. It serves as a substrate for D-arabinono-1,4-lactone oxidase, which catalyzes its oxidation to D-erythro-ascorbate . This pathway is essential for the proper functioning of cellular metabolism and the maintenance of metabolic flux.

Transport and Distribution

Within cells and tissues, D-Ribono-1,4-lactone is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization and accumulation in various cellular compartments, influencing its biological activity .

Subcellular Localization

D-Ribono-1,4-lactone is localized in specific subcellular compartments, where it exerts its effects on cellular function. The presence of targeting signals and post-translational modifications can direct D-Ribono-1,4-lactone to particular organelles, enhancing its activity and function .

準備方法

GR 79236Xの合成は、アデノシンとシクロペンチル誘導体の反応を含みます。具体的な合成経路と反応条件はグラクソ・スミスクラインの専有技術であり、公開されていません。 この化合物は、通常、高速液体クロマトグラフィー(HPLC)で測定される99%以上の純度で調製されることが知られています .

化学反応の分析

GR 79236Xは、以下を含むさまざまな種類の化学反応を起こします。

酸化: この化合物は特定の条件下で酸化され、酸化誘導体の形成につながります。

還元: 還元反応は、分子内の官能基を修飾するために実行できます。

置換: 特にアデノシン部分で置換反応が起こり、さまざまなアナログの形成につながります。

これらの反応で用いられる一般的な試薬と条件には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応のためのさまざまな求核剤が含まれます。 これらの反応で生成される主な生成物は、使用する特定の条件と試薬によって異なります .

4. 科学研究への応用

GR 79236Xは、以下を含む幅広い科学研究への応用があります。

化学: アデノシン受容体の相互作用とシグナル伝達経路を研究するためのツール化合物として使用されます。

生物学: さまざまな生物学的プロセスにおけるアデノシン受容体の役割を理解するための研究で用いられています。

医学: 疼痛管理、炎症、心臓血管疾患などの疾患における潜在的な治療効果について調査されています。

類似化合物との比較

GR 79236Xは、アデノシンA1受容体に対する高い選択性と効力によりユニークです。類似の化合物には以下が含まれます。

N-[2-(4-アミノフェニル)エチル]アデノシン: 非選択的アデノシン受容体アゴニスト。

N-置換アデノシン: 低下した降圧効果を伴う新規の神経保護A1アゴニスト

これらの化合物は、GR 79236Xと一部の薬理学的特性を共有していますが、アデノシン受容体サブタイプに対する選択性と効力は異なります。

生物活性

D-Ribono-1,4-lactone is a significant carbohydrate derivative that plays a crucial role in various biochemical processes and synthetic applications. This article explores its biological activity, synthesis, and relevance in medicinal chemistry, particularly focusing on its use as a building block for nucleoside analogues.

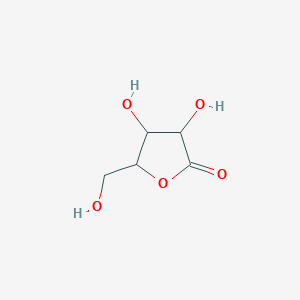

D-Ribono-1,4-lactone is a cyclic form of D-ribose, characterized by a lactone structure that contributes to its reactivity and utility in organic synthesis. Its molecular formula is C₅H₈O₅, and it features a six-membered ring structure that can undergo various chemical transformations. The compound is recognized for its ability to serve as a versatile chiral pool for synthesizing natural products and pharmaceutical agents.

| Property | Value |

|---|---|

| Molecular Formula | C₅H₈O₅ |

| Molecular Weight | 176.12 g/mol |

| Structure | Lactone |

Antiviral Properties

D-Ribono-1,4-lactone has garnered attention for its role in the synthesis of C-nucleoside analogues, which are known for their antiviral properties. Recent studies have highlighted its importance in developing antiviral drugs, particularly in the context of the COVID-19 pandemic. For instance, D-Ribono-1,4-lactone is utilized in synthesizing nucleoside analogues that mimic natural nucleotides, potentially inhibiting viral replication processes .

Enzymatic Reactions

The compound has been investigated for its reactivity in various enzymatic processes. Research shows that D-Ribono-1,4-lactone can be acylated using lipases from different sources, demonstrating its potential as a substrate in biocatalytic reactions. This regioselective acylation opens pathways for creating derivatives with enhanced biological activity .

Synthesis and Derivatives

D-Ribono-1,4-lactone serves as an essential precursor in synthesizing more complex molecules. For example:

- C-nucleosides : It is used to create C-nucleosides that exhibit antiviral activity.

- 5-Thio-D-ribose : A derivative synthesized from D-Ribono-1,4-lactone has shown promise in therapeutic applications .

Case Study: Synthesis of C-Nucleosides

A study highlighted the synthesis of 1'-C-methyl-adenosines from D-Ribono-1,4-lactone through a series of reactions involving benzylidene protection. The process involved several steps:

- Protection of D-Ribono-1,4-lactone.

- Formation of N-glycosidic bonds with chloropurine derivatives.

- Deprotection to yield the desired C-nucleoside.

This method demonstrated high yields and purity of the final products, underscoring the utility of D-Ribono-1,4-lactone in nucleoside chemistry .

Research Findings

Recent investigations have focused on understanding the mechanistic aspects of reactions involving D-Ribono-1,4-lactone:

- NMR Studies : Structural elucidation through NMR spectroscopy has provided insights into the conformational dynamics of D-Ribono-1,4-lactone derivatives.

- Molecular Modeling : Computational studies support experimental findings by predicting reaction pathways and product stability under various conditions .

特性

IUPAC Name |

(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O5/c6-1-2-3(7)4(8)5(9)10-2/h2-4,6-8H,1H2/t2-,3-,4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUOKHACJLGPRHD-BXXZVTAOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(=O)O1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@H](C(=O)O1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201347750 | |

| Record name | D-Ribono-1,4-lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201347750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ribonolactone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001900 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

5336-08-3, 3327-63-7 | |

| Record name | (+)-Ribonolactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5336-08-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ribono-1,4-lactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3327-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ribonolactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003327637 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ribonolactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005336083 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Ribono-1,4-lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201347750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-ribono-1,4-lactone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.869 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RIBONOLACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64E63NC231 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ribonolactone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001900 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

83 - 85 °C | |

| Record name | Ribonolactone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001900 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of D-ribono-1,4-lactone?

A: D-Ribono-1,4-lactone has a molecular formula of C5H8O5 and a molecular weight of 152.11 g/mol. [] [https://www.semanticscholar.org/paper/89741474aebd25ca57c10eb52398f89c6d5fbb5b]

Q2: What are the key spectroscopic characteristics of D-ribono-1,4-lactone?

A: D-Ribono-1,4-lactone can be characterized using various spectroscopic techniques like NMR and IR. Researchers have used 1H NMR and IR to confirm its structure and that of its derivatives. [] [https://www.semanticscholar.org/paper/bfa6d894c7916f8289c7657a9a01098a9ff62563]

Q3: How can D-ribono-1,4-lactone be used as a chiral building block in organic synthesis?

A: D-Ribono-1,4-lactone serves as a valuable starting material for synthesizing various chiral compounds. It can be transformed into L-ribono and D/L-lyxonolactone derivatives through dihydroxylation, iodolactonization, and epoxidation reactions. [] [https://www.semanticscholar.org/paper/da569bbae514f3a427cd5a743d7de07b705d66ff] These lactones are essential intermediates in the synthesis of numerous chiral molecules.

Q4: Can D-ribono-1,4-lactone be used to synthesize amino acids?

A: Yes, D-ribono-1,4-lactone provides a platform for synthesizing polyfunctionalized amino acids. A key step involves the nucleophilic displacement of O-trifluoromethanesulfonyl esters adjacent to the lactone carbonyl by azide ions. This approach has been exemplified by the synthesis of (2R,3S,4R)-3,4-dihydroxyproline from D-ribono-1,4-lactone. [] [https://www.semanticscholar.org/paper/2b2f5fdf46a51ff3f96f72861805f873bd4e7f4c]

Q5: How can D-ribono-1,4-lactone be utilized in the synthesis of C-nucleosides?

A: D-Ribono-1,4-lactone is a key building block in the synthesis of C-nucleosides, particularly C-purine nucleoside analogs. [] [https://www.semanticscholar.org/paper/715d32ac6843f09e907f8a64dac8138723f464d8] It can be protected with benzylidene groups and further reacted to build the nucleoside structure.

Q6: Can you elaborate on the use of protecting groups in D-ribono-1,4-lactone chemistry?

A: Protecting groups are crucial for regioselective transformations of D-ribono-1,4-lactone. For instance, the synthesis of 5-O-p-tosyl-2,3-O-isopropylidene-D-ribono-1,4-lactone utilizes isopropylidene as a protecting group during oxidation and esterification steps. [] [https://www.semanticscholar.org/paper/bfa6d894c7916f8289c7657a9a01098a9ff62563]

Q7: Does D-ribono-1,4-lactone exhibit catalytic activity?

A: While D-ribono-1,4-lactone itself is not typically used as a catalyst, it plays a crucial role in reactions involving enzymes. For example, its derivative, 2,3,5-tri-O-acetyl-D-ribonolactone, undergoes regioselective alcoholysis of the acetyl group catalyzed by Candida antarctica lipase B. This reaction selectively produces 2,3-di-O-acetyl-D-ribonolactone. [] [https://www.semanticscholar.org/paper/89741474aebd25ca57c10eb52398f89c6d5fbb5b]

Q8: Are there any specific applications where the stability of D-ribono-1,4-lactone is advantageous?

A8: The stability of D-ribono-1,4-lactone makes it suitable for use as a starting material in multi-step syntheses, where it can withstand various reaction conditions without significant degradation.

Q9: Has D-ribono-1,4-lactone been identified in biological systems?

A: Yes, D-ribono-1,4-lactone has been found as a product of DNA damage. For example, it's identified in the site of benzophenone photosensitized release of guanine in 2′-deoxyguanosine and thymidylyl-(3′-5′)-2′-deoxyguanosine. [] [https://www.semanticscholar.org/paper/b7e8a4cbc82f0ca3d9aa186f2f15c5289e13fa29] It also forms during the gamma-radiation of 2'-deoxycytidine. [] [https://www.semanticscholar.org/paper/fcef94fe7ba3fd9b023ad5d996846841a299e4f3]

Q10: Does D-ribono-1,4-lactone itself possess any reported biological activity?

A10: While D-ribono-1,4-lactone is a natural metabolite, its direct biological activity has not been extensively studied. Research primarily focuses on its use as a chiral building block for synthesizing biologically active compounds.

Q11: Are there any studies investigating the potential therapeutic applications of D-ribono-1,4-lactone derivatives?

A: Yes, derivatives of D-ribono-1,4-lactone have shown potential in medicinal chemistry. For instance, optically active 2-acetamidopiperidine derivatives, synthesized from D-ribono-1,4-lactone, exhibit inhibitory activity against glycosidases. [] [https://www.semanticscholar.org/paper/a90c9ae857e4f4d6f23d190edfec5769b964d869]

Q12: What are the environmental impacts and degradation pathways of D-ribono-1,4-lactone?

A12: The environmental fate and impact of D-ribono-1,4-lactone are not well-documented in the provided research papers. Further studies are needed to understand its persistence, bioaccumulation potential, and effects on ecosystems.

Q13: Are there established methods for the analytical detection and quantification of D-ribono-1,4-lactone?

A: Analytical techniques like high-performance liquid chromatography (HPLC) can be used to isolate and identify D-ribono-1,4-lactone. [] [https://www.semanticscholar.org/paper/b7e8a4cbc82f0ca3d9aa186f2f15c5289e13fa29]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。